Comprehensive Physicochemical Profiling and Experimental Methodologies for 6-Chloro-N-(2-methylpropyl)pyrazin-2-amine
Comprehensive Physicochemical Profiling and Experimental Methodologies for 6-Chloro-N-(2-methylpropyl)pyrazin-2-amine
Executive Summary
In modern drug discovery and materials science, substituted pyrazines serve as privileged scaffolds due to their unique electronic properties and bioisosteric relationship with benzene and pyridine. This technical whitepaper provides an in-depth analysis of 6-chloro-N-(2-methylpropyl)pyrazin-2-amine (also known as 6-chloro-N-isobutylpyrazin-2-amine). By synthesizing structural elucidation, mechanistic reactivity, and field-proven experimental protocols, this guide equips researchers with the authoritative grounding necessary to handle, analyze, and derivatize this compound with high scientific rigor.
Structural Elucidation & Chemical Significance
The molecular architecture of 6-chloro-N-(2-methylpropyl)pyrazin-2-amine features a central 1,4-diazine (pyrazine) ring substituted at the C2 and C6 positions.
-
The Isobutylamino Group (C2): The secondary amine acts as an electron-donating group via resonance, while the isobutyl chain imparts significant lipophilicity, crucial for membrane permeability in pharmacological applications.
-
The Chloro Substituent (C6): The halogen atom serves as a highly reactive electrophilic handle. The electron-deficient nature of the pyrazine ring, driven by the inductive and resonance withdrawal of the two nitrogen atoms, makes the C6 position exceptionally susceptible to functionalization.
Physicochemical Properties
Understanding the baseline physicochemical metrics is critical for downstream analytical and synthetic workflows. The following data summarizes the core properties of the compound[1],.
| Property | Value / Description |
| IUPAC Name | 6-chloro-N-(2-methylpropyl)pyrazin-2-amine |
| CAS Number | 642459-37-8 |
| Molecular Formula | C₈H₁₂ClN₃ |
| Molecular Weight | 185.65 g/mol |
| SMILES String | CC(C)CNC1=CN=CC(=N1)Cl |
| Topological Polar Surface Area (TPSA) | 37.81 Ų |
| Predicted LogP | ~ 2.2 |
| Structural Class | Halogenated Aminopyrazine |
Mechanistic Insights into Reactivity & Stability
The defining chemical characteristic of 6-chloro-N-(2-methylpropyl)pyrazin-2-amine is its participation in Nucleophilic Aromatic Substitution (SNAr) .
The Causality of Reactivity: Unlike unactivated benzene rings, the pyrazine core is highly electron-deficient. The nitrogen atoms at positions 1 and 4 lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the attack of a nucleophile at the C6 carbon. This attack forms a stabilized, negatively charged intermediate known as the Meisenheimer complex. Subsequent collapse of this complex expels the chloride leaving group. Recent studies on demonstrate that such halogenated pyrazines can rapidly react with thiols and amines, a property increasingly exploited in targeted covalent inhibitor design[2].
Nucleophilic aromatic substitution (SNAr) derivatization pathways at the C6 position.
Experimental Workflows & Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems , ensuring that experimental artifacts are caught before data interpretation.
High-Performance Liquid Chromatography (HPLC) Purity Assessment
Causality behind the Method: Pyrazine nitrogens are weakly basic. If analyzed in an unbuffered or neutral mobile phase, the compound exists in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanol groups on the C18 stationary phase. By utilizing a mobile phase buffered to pH 3.0 (e.g., 0.1% Formic Acid), the pyrazine nitrogens are fully protonated, ensuring a single, uniform ionization state and sharp chromatographic peaks.
Self-Validation Mechanism: Prior to sample injection, a System Suitability Test (SST) containing an internal standard (e.g., caffeine) must be run. The analytical run is only considered valid if the theoretical plate count ( N ) is > 2000 and the tailing factor ( Tf ) is < 1.5, strictly adhering to[3].
Step-by-step RP-HPLC analytical workflow for purity assessment and quantification.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade H₂O) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile).
-
Sample Preparation: Dissolve 1.0 mg of 6-chloro-N-(2-methylpropyl)pyrazin-2-amine in 1.0 mL of 50:50 A:B. Sonicate for 5 minutes.
-
SST Execution: Inject 5 µL of the SST standard. Verify N and Tf parameters.
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min on a 4.6 x 150 mm C18 column (5 µm particle size).
-
Detection & Integration: Monitor UV absorbance at 254 nm (optimal for the pyrazine conjugated system) and integrate the main peak area relative to total peak area to determine purity.
Partition Coefficient (LogP) Determination via Shake-Flask Method
Causality behind the Method: The distribution of the compound between aqueous and lipid-like phases dictates its biological permeability. Using mutually saturated n-octanol and aqueous buffer (pH 7.4) is mandatory; if unsaturated solvents are used, volume shifts will occur during equilibration as water dissolves into octanol and vice versa, artificially skewing the concentration calculations.
Self-Validation Mechanism: A mass balance check is strictly enforced. The total mass of the compound recovered from both the aqueous and organic phases must equal the initial mass introduced (± 5%). A failure indicates compound loss due to precipitation at the interface or adsorption to the glassware.
Step-by-Step Protocol:
-
Phase Saturation: Stir equal volumes of n-octanol and 10 mM PBS (pH 7.4) for 24 hours. Separate the phases.
-
Solute Addition: Dissolve an accurately weighed amount of the compound in the pre-saturated n-octanol phase to create a 100 µM stock.
-
Equilibration: In a glass vial, combine 5 mL of the spiked n-octanol with 5 mL of pre-saturated PBS.
-
Agitation: Vortex vigorously for 5 minutes, then shake on an orbital shaker at 25°C for 2 hours.
-
Separation: Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully sample both phases and quantify the concentration using the validated HPLC method from Section 4.1. Calculate LogP as log10([C]oct/[C]aq) .
Nucleophilic Aromatic Substitution (SNAr) Derivatization
Causality behind the Method: To synthesize novel derivatives, the C6-chlorine is displaced by a nucleophile (e.g., a secondary amine). The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the incoming amine nucleophile, rendering it non-nucleophilic and stalling the reaction. Therefore, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added to scavenge the acid, driving the reaction to completion without competing for the electrophilic C6 carbon due to its steric hindrance.
Self-Validation Mechanism: Reaction progress is monitored via LC-MS utilizing an internal standard (e.g., biphenyl) added to the reaction mixture. This allows the chemist to differentiate true reaction conversion from apparent concentration increases caused by solvent evaporation during heating.
Step-by-Step Protocol:
-
Reagent Mixing: In an oven-dried Schlenk flask under nitrogen, dissolve 1.0 equivalent of 6-chloro-N-(2-methylpropyl)pyrazin-2-amine in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Base & Nucleophile Addition: Add 2.5 equivalents of DIPEA, followed by 1.2 equivalents of the desired nucleophile (e.g., piperidine).
-
Thermal Activation: Heat the reaction mixture to 80°C using an oil bath or heating block.
-
Monitoring: Withdraw 10 µL aliquots hourly, dilute in ACN, and analyze via LC-MS against the internal standard until the starting material is consumed.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash three times with 5% aqueous LiCl (to remove DMF) and once with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Conclusion
6-chloro-N-(2-methylpropyl)pyrazin-2-amine is a highly versatile, SNAr-active building block. By understanding the electronic causality of its pyrazine core and implementing rigorous, self-validating experimental protocols, researchers can ensure high-fidelity analytical characterization and efficient synthetic derivatization. Adhering to these standardized methodologies minimizes artifactual data and accelerates downstream application development.
References
-
Title : CAS No. 642459-37-8 | Chemsrc Source : Chemsrc URL :[Link]
-
Title : 6-Chloro-N-isobutylpyrazin-2-amine | ChemScene Source : Chemikart URL : [Link]
-
Title : Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source : U.S. Food and Drug Administration (FDA) URL :[Link]
-
Title : SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes Source : National Institutes of Health (NIH) / PMC URL :[Link]
